molecular formula C4H14ClN3O2S B2860603 [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride CAS No. 87484-94-4

[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride

Cat. No. B2860603
CAS RN: 87484-94-4
M. Wt: 203.69
InChI Key: XHPQYMHUOVXBLL-UHFFFAOYSA-N
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Description

“[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride” is a chemical compound with the CAS Number: 87484-94-4 . It has a molecular weight of 203.69 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Analytical Chemistry Applications

Sensitive Quantitative Determination

The reactivity of dansyl chloride (DIMETHYLAMINONAPHTHYL sulphonyl chloride), which reacts with primary and secondary amines as well as phenolic hydroxyl groups, has been utilized for the quantitative determination of chlorpromazine metabolites, demonstrating its utility in analyzing complex biological samples (Kaul, Conway, & Clark, 1970).

Cytofluorometric Determination

Dansylchloride has also been applied in the cytofluorometric determination of lysine, showcasing its specificity for amino groups when carried out in ethanol, further highlighting its potential in quantitative bioanalytical applications (Rosselet & Ruch, 1968).

Biochemistry and Molecular Biology Applications

Protein and Peptide Studies

Applications in protein and peptide studies include the selective oxidation and reduction of methionine residues, with dimethyl sulfoxide (DMSO) being used to oxidize methionine to methionine sulfoxide, indicating a method for selective modification of protein structure (Shechter, 1986).

Neurobiology Applications

In neurobiology research, DMSO has been reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, as well as protect against excitotoxic death in hippocampal neurons, suggesting its potential therapeutic application in neurodegenerative diseases (Lu & Mattson, 2001).

Material Science Applications

Hydrogel Formation

The formation of two-dimensional (2-D) sheet-like assemblies by asymmetrically substituted amphiphilic sulfamide, leading to effective hydrogelation, has been explored. This illustrates the compound's utility in creating novel material structures with potential applications in biomedical engineering (Kabashima et al., 2013).

Synthesis and Chemical Reactivity

Efficient Sulfamoylation

Research into the sulfamoylation of hydroxyl groups using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents has been conducted to optimize reaction conditions, highlighting the evolving techniques in chemical synthesis and modification of compounds for various applications (Okada, Iwashita, & Koizumi, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-2-(dimethylsulfamoylamino)ethane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPQYMHUOVXBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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